4-巯基吡啶

描述

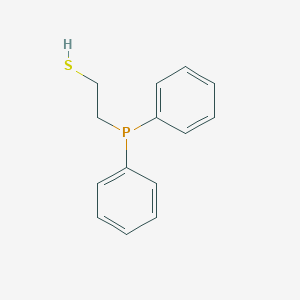

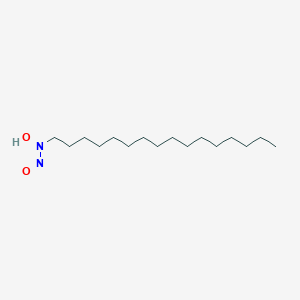

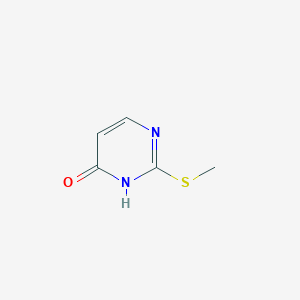

4-Mercaptopyridine (4-MP) is an organosulfur compound that is used in various scientific research applications. It is a colorless, water-soluble liquid that is used in a variety of applications, including synthesis, catalysis, and biochemistry. 4-MP is an important reagent in organic synthesis, as it can be used to prepare a wide range of compounds, including pharmaceuticals and other biologically active compounds. It is also used as an inhibitor of enzymes, a catalyst in organic reactions, and a reactant in biochemical processes. In addition, 4-MP is used in the synthesis of a variety of other compounds, including heterocyclic compounds and polymers.

科学研究应用

汞离子的电化学检测

4-巯基吡啶已被用作传感材料,用于开发一种用于灵敏电化学检测汞离子的传感器 . 该传感器在金电极表面装饰有4-MPY,可以使用差分脉冲伏安法 (DPV) 和电化学阻抗谱 (EIS) 方法检测痕量的汞离子 . 该传感器显示出 0.01 μg/L 到 500 μg/L 的宽检测范围,使用 EIS 测量得到的检测限 (LOD) 为 0.002 μg/L .

螯合机制探索

已经使用分子模拟和电化学分析来探索汞离子与 4-MPY 之间的螯合机制 . 汞离子与 4-MPY 的吡啶氮在传感区域的配位导致电极表面的电化学活性发生变化 . 由于具有强大的特异性结合能力,该传感器具有优异的选择性和抗干扰能力 .

环境检测

使用自来水和池塘水样本验证了该传感器用于汞离子检测的实用性 . 这证明了它在现场环境检测中的潜在应用 .

光纤等离子体传感器

4-巯基吡啶已被用于修饰光纤等离子体传感器,以进行亚纳摩尔级的汞 (II) 检测 . 该传感器基于 4-MPY 小分子修饰的倾斜光纤布拉格光栅表面等离子体共振 (TFBG-SPR) 传感平台,表现出高性能,亚纳摩尔检测限,高选择性和强大的实用性

安全和危害

未来方向

作用机制

Target of Action

4-Mercaptopyridine (4-MPY) primarily targets mercury ions (Hg2+) in the environment . The compound has a strong specific binding capability with Hg2+, making it an effective sensor for detecting mercury ions .

Mode of Action

The mode of action of 4-Mercaptopyridine involves the coordination of Hg2+ with the pyridine nitrogen of 4-MPY . This interaction generates a change in the electrochemical activity of the electrode surface, which can be detected and measured .

Biochemical Pathways

The formation of a stable (4-MPY)-Hg-(4-MPY) structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg2+ via multidentate N-bonding is a key aspect of this process .

Pharmacokinetics

It’s known that the compound can be stored at temperatures between 2-8°c . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Mercaptopyridine.

Result of Action

The primary result of 4-Mercaptopyridine’s action is the detection of mercury ions in various environments. The compound’s interaction with Hg2+ ions results in a change in the electrochemical activity of the electrode surface . This change can be measured, providing a reliable method for detecting the presence of mercury ions .

Action Environment

The action of 4-Mercaptopyridine is influenced by environmental factors. For instance, the presence of Hg2+ ions in the environment is necessary for the compound to function effectively as a sensor . Additionally, the compound’s effectiveness can be enhanced by the use of gold nanoparticles (AuNPs), which are connected to the sensor surface through the (4-MPY)-Hg-(4-MPY) structure . This connection plays an important role in signal amplification, improving the compound’s sensing capabilities .

生化分析

Biochemical Properties

4-Mercaptopyridine has been used as a redox reagent for the in vitro refolding of a recombinantly expressed single-chain Fv fragment (scFvOx) . It has also been used in studies along with thiosulfate to measure alliinase activity . The molecule can form stable structures due to the specific combination between the nitrogen of the pyridine moiety and other ions via multidentate N-bonding .

Cellular Effects

4-Mercaptopyridine has been used to modify gold nanorods (AuNRs) to create a high-performance mercury ion sensor . The sensor can detect microscopic physical and chemical reactions on the sensor surface with high sensitivity . In the presence of mercury ions, the coordination of the ions with the pyridine nitrogen of 4-Mercaptopyridine is generated at the sensing region, causing a change in the electrochemical activity of the electrode surface .

Molecular Mechanism

The molecular mechanism of 4-Mercaptopyridine involves the impact of molecular binding modes and molecule-molecule interactions on the nanoparticle’s surface, near-field electromagnetic effects, and charge-transfer phenomena . The substrate’s binding mode significantly affects the energy barriers governing the thermodynamics and kinetics of the reaction but also determines the directionality of light-driven charge-transfer at the 4-MPY-Ag interface .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Mercaptopyridine has been used for the rapid and sensitive detection of melamine in milk powder . The detection relies on the “hotspot” effect, where gold nanoparticles immediately aggregate upon the addition of melamine, leading to significantly enhanced Raman intensity .

Metabolic Pathways

4-Mercaptopyridine can bind to many negatively charged groups in enzymes or proteins in the body (such as sulfhydryl group), which affect many metabolic pathways in cells (such as energy generation, protein, and nucleic acid synthesis), thus affecting cell function and growth .

Transport and Distribution

It is known that 4-Mercaptopyridine can be modified on surfaces for sensing applications, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

4-Mercaptopyridine has been used to modify gold nanorods for subcellular pH sensing . The nanosensors were composed of gold nanorods functionalized with 4-Mercaptopyridine and peptides that could specifically deliver the gold nanorods to the targeting subcellular organelles . The localization of the nanoprobes in specific organelles was confirmed by super-high resolution fluorescence imaging and bio-transmission electron microscopy (TEM) methods .

属性

IUPAC Name |

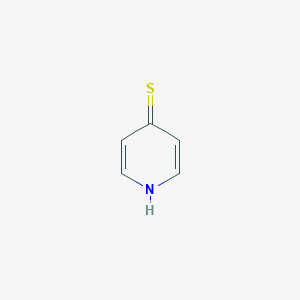

1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDDANQIMVWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878773 | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

19829-29-9, 4556-23-4 | |

| Record name | 4(1H)-Pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)